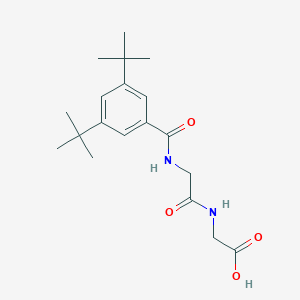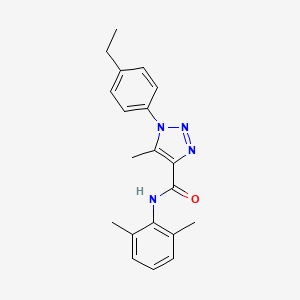![molecular formula C19H18ClF3N2O2 B4656956 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4656956.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as TAK-659 and has been extensively studied for its potential use in cancer therapy. TAK-659 is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells.
Wirkmechanismus
TAK-659 is a selective inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide, which plays a crucial role in the survival and proliferation of cancer cells. This compound is a key enzyme in the B-cell receptor signaling pathway, which is essential for the activation of B-cells and their subsequent proliferation and survival. Inhibition of this compound by TAK-659 blocks the activation of the B-cell receptor signaling pathway, leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. In addition, TAK-659 has been shown to inhibit the activation of B-cells and reduce the production of pro-inflammatory cytokines, which are involved in the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its high selectivity for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide and its ability to induce apoptosis in cancer cells. However, the limitations of using TAK-659 in lab experiments include its relatively low potency and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential direction is the optimization of the synthesis method to increase the potency and selectivity of the compound. Another potential direction is the development of combination therapies that target multiple pathways involved in cancer progression. Finally, the clinical development of TAK-659 for the treatment of cancer is a promising future direction, with several ongoing clinical trials evaluating the safety and efficacy of the compound in patients with various types of cancer.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in cancer therapy. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. Inhibition of this compound by TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-16-6-5-15(19(21,22)23)11-17(16)24-18(26)14-3-1-13(2-4-14)12-25-7-9-27-10-8-25/h1-6,11H,7-10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRHKJIMQSZUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(6-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile](/img/structure/B4656873.png)
![N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4656889.png)

![4-({2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4656909.png)


![8-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4656927.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4656932.png)
![methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4656943.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4656951.png)
![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4656954.png)
![2-methyl-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4656959.png)
![2-methyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4656965.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B4656970.png)